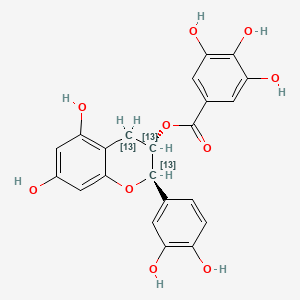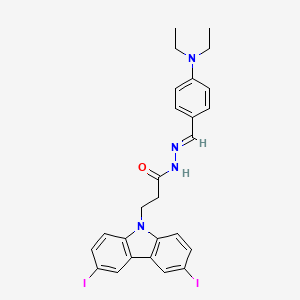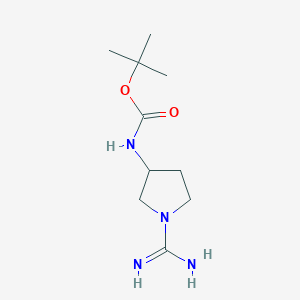
Phthalic-13C6 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic-13C6 acid, also known as 1,2-Benzene-13C6-dicarboxylic acid, is a stable isotope-labeled compound. It is a derivative of phthalic acid where all six carbon atoms in the benzene ring are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and studying chemical reactions and pathways due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic-13C6 acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid. The isotopic labeling is introduced by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
The industrial production of this compound follows similar methods to those used for regular phthalic acid but incorporates carbon-13 labeled starting materials. This ensures that the final product contains the desired isotopic labeling for research purposes .
Chemical Reactions Analysis
Types of Reactions
Phthalic-13C6 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form phthalic alcohol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various halogenating agents and catalysts depending on the desired derivative.
Major Products
Phthalic Anhydride: Formed through oxidation.
Phthalic Alcohol: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
Phthalic-13C6 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Utilized in the development of new materials and chemicals
Mechanism of Action
The mechanism of action of phthalic-13C6 acid involves its incorporation into chemical reactions and pathways as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound through various processes. This helps in understanding the molecular targets and pathways involved in the reactions .
Comparison with Similar Compounds
Phthalic-13C6 acid is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Phthalic Acid: The non-labeled version of this compound.
Isophthalic Acid: An isomer of phthalic acid with carboxyl groups in the 1,3-positions.
Terephthalic Acid: Another isomer with carboxyl groups in the 1,4-positions.
This compound’s uniqueness lies in its use as a tracer in scientific research, providing valuable insights into chemical and biochemical processes that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C8H6O4 |
|---|---|
Molecular Weight |
172.09 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
XNGIFLGASWRNHJ-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)





![(5Z)-5-[(3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054189.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)




![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)
